Tert-butyl 4-formylbenzoate Tert-butyl 4-formylbenzoate
Brand Name: Vulcanchem
CAS No.: 65874-27-3
VCID: VC21205530
InChI: InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol

Tert-butyl 4-formylbenzoate

CAS No.: 65874-27-3

Cat. No.: VC21205530

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-formylbenzoate - 65874-27-3

Specification

CAS No. 65874-27-3
Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
IUPAC Name tert-butyl 4-formylbenzoate
Standard InChI InChI=1S/C12H14O3/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3
Standard InChI Key DUNFNBQQWYQKFE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)C=O

Introduction

Physical and Chemical Properties

Tert-butyl 4-formylbenzoate possesses distinctive physical and chemical properties that contribute to its utility across various applications. Understanding these properties is essential for researchers working with this compound.

Basic Properties

The compound has a molecular formula of C12H14O3 and a molecular weight of 206.24 g/mol . It typically appears as a colorless to pale yellow solid with specific melting and boiling points.

Table 1: Key Physical and Chemical Properties of Tert-butyl 4-formylbenzoate

PropertyValueSource
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Physical StateSolid
Melting Point52.0 - 56.0 °C
Boiling Point310.7 °C at 760 mmHg
Purity (Commercial)≥97% (GC)
Storage ConditionsUnder argon at 4°C
CAS Number65874-27-3

Structural Characteristics

The structural features of Tert-butyl 4-formylbenzoate are critical to understanding its reactivity and applications. The molecule contains:

  • A benzene ring as the core structure

  • A formyl group (-CHO) at the para position, serving as a reactive site for many transformations

  • A tert-butyl ester group (-COOC(CH3)3), providing protection to the carboxylic acid functionality

The unique combination of these functional groups allows for selective chemical transformations, making this compound particularly useful in multistep synthetic processes.

Synthesis Methods

Tert-butyl 4-formylbenzoate can be synthesized through various methods, each with specific advantages depending on the application context.

Laboratory Synthesis

The primary method for synthesizing Tert-butyl 4-formylbenzoate involves the esterification of 4-formylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. This reaction is typically carried out under reflux conditions to ensure complete conversion. The reaction can be represented as:

4-formylbenzoic acid + tert-butyl alcohol → Tert-butyl 4-formylbenzoate + H2O

The reaction conditions must be carefully controlled to prevent side reactions involving the aldehyde group. Purification typically involves techniques such as recrystallization or column chromatography to achieve high purity levels.

Industrial Production

In industrial settings, the production of Tert-butyl 4-formylbenzoate often employs continuous flow reactors to optimize reaction conditions and improve yield. The industrial process may incorporate several steps:

  • Initial esterification reaction under controlled conditions

  • Purification through distillation or recrystallization

  • Quality control testing to ensure high purity

These industrial methods typically aim to achieve purities of at least 97%, as indicated by gas chromatography analysis . The compound is usually stored under an inert atmosphere, such as argon, to prevent oxidation of the formyl group.

Chemical Reactions

Tert-butyl 4-formylbenzoate undergoes various chemical reactions, primarily centered around the reactivity of its formyl group and the aromatic ring. These reactions form the basis of its utility in organic synthesis.

Oxidation Reactions

The formyl group in Tert-butyl 4-formylbenzoate can be oxidized to a carboxylic acid using various oxidizing agents. Common oxidants include potassium permanganate in an acidic medium, which yields the corresponding 4-tert-butylbenzoic acid derivative. This transformation is valuable when a dicarboxylic acid derivative is required for subsequent reactions.

Reduction Reactions

The formyl group can be selectively reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether. This reduction typically results in the formation of the corresponding benzyl alcohol derivative while preserving the tert-butyl ester functionality. This selective reduction capability makes the compound particularly useful in multistep syntheses.

Condensation Reactions

The formyl group enables Tert-butyl 4-formylbenzoate to participate in various condensation reactions:

  • With amines to form imines (Schiff bases) under mild acidic conditions

  • With alcohols to yield acetals in the presence of an acid catalyst

  • In Wittig reactions to form olefins with specific substitution patterns

Table 2: Key Reactions of Tert-butyl 4-formylbenzoate

Reaction TypeReagentsConditionsProducts
OxidationKMnO4Acidic medium4-tert-butylbenzoic acid derivatives
ReductionNaBH4In methanol4-tert-butylbenzyl alcohol derivatives
ReductionLiAlH4In ether4-tert-butylbenzyl alcohol derivatives
Condensation with aminesPrimary aminesMild acidic conditionsImines (Schiff bases)
Acetal formationAlcoholsAcidic mediumAcetals

Applications in Organic Synthesis

Tert-butyl 4-formylbenzoate serves as a versatile building block in organic synthesis, playing crucial roles in the creation of complex molecules.

As a Building Block

The dual functionality of Tert-butyl 4-formylbenzoate—containing both a formyl group and an ester group—makes it particularly valuable in multistep syntheses. The formyl group can undergo various transformations while the tert-butyl ester remains protected, allowing for selective reactivity. This orthogonal protection strategy is essential in the synthesis of complex molecules where selective transformations are required.

In Condensation Reactions

Tert-butyl 4-formylbenzoate participates in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in constructing more complex molecular structures, particularly in the synthesis of pharmaceutically relevant compounds. The compound's ability to undergo these transformations while maintaining the protected carboxylic acid functionality makes it especially useful in multistep synthesis protocols.

Table 3: Synthetic Applications of Tert-butyl 4-formylbenzoate

ApplicationReaction TypeSignificance
Synthesis of iminesCondensation with aminesCreates new C-N bonds for further transformations
Production of acetalsReaction with alcoholsProtects the aldehyde functionality for selective reactions
Formation of olefinsWittig reactionEstablishes new C-C bonds with defined stereochemistry
Synthesis of alcoholsReductionCreates versatile intermediates for further functionalization

Pharmaceutical Applications

Tert-butyl 4-formylbenzoate has significant applications in pharmaceutical research and development, serving as a precursor to various bioactive compounds.

As Precursors to Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules. Its derivatives have shown potential as:

  • Antidiabetic agents: Some derivatives act as inhibitors of α-amylase, which plays a crucial role in carbohydrate metabolism

  • Anti-inflammatory drugs: Certain modifications exhibit anti-inflammatory properties, making them candidates for further development

Case Studies in Pharmaceutical Research

A notable example of the compound's pharmaceutical application is the synthesis of pyrazole-based α-amylase inhibitors. Research has demonstrated that these compounds, derived from Tert-butyl 4-formylbenzoate intermediates, exhibit significant inhibitory activity against α-amylase, highlighting their potential as antidiabetic agents.

The versatility of Tert-butyl 4-formylbenzoate in pharmaceutical synthesis stems from its ability to be selectively modified to introduce various pharmacophores while maintaining structural integrity through the protected carboxylic acid functionality.

Material Science Applications

In material science, Tert-butyl 4-formylbenzoate contributes to the development of advanced materials with specialized properties.

Polymer Development

The compound can be incorporated into polymeric materials to enhance specific properties:

  • Thermal stability: Polymers containing Tert-butyl 4-formylbenzoate derivatives often show improved resistance to thermal degradation

  • Mechanical strength: The rigid aromatic structure contributes to enhanced mechanical properties in the resulting polymers

Coating Applications

Tert-butyl 4-formylbenzoate serves as a precursor for coatings that require specific functional properties:

  • UV resistance: Coatings derived from this compound can provide protection against ultraviolet radiation

  • Surface modifications: The compound's functional groups allow for surface-specific interactions, enabling tailored coating properties

Table 4: Properties of Materials Derived from Tert-butyl 4-formylbenzoate

Material TypeKey PropertiesApplication Areas
Thermoplastic PolymersHigh thermal stabilityAutomotive parts, electronics
CoatingsUV resistanceProtective coatings for surfaces
Composite MaterialsEnhanced mechanical propertiesStructural components
Functional MaterialsSpecific reactivity profilesSensors, catalysts

Biological Activity

Tert-butyl 4-formylbenzoate exhibits various biological activities that make it relevant for biomedical research and potential therapeutic applications.

Antimicrobial Properties

Studies have indicated that Tert-butyl 4-formylbenzoate possesses antimicrobial properties against a range of bacterial strains. This activity suggests potential applications in developing new antibacterial agents. The mechanism of action likely involves the compound's ability to interact with cell membranes, potentially disrupting cellular functions in susceptible organisms.

Cytotoxic Effects

Research has shown that Tert-butyl 4-formylbenzoate may exhibit cytotoxic effects on certain cancer cell lines, suggesting possible applications in cancer therapy research. This cytotoxicity likely stems from the compound's ability to interfere with cellular processes essential for cancer cell proliferation and survival.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2, which plays an important role in drug metabolism. This property could be significant in drug development and pharmacokinetic studies. Understanding these interactions is crucial for predicting potential drug interactions and optimizing drug delivery systems.

Table 5: Biological Activities of Tert-butyl 4-formylbenzoate

Biological ActivityMechanismPotential Applications
AntimicrobialInteraction with cell membranesDevelopment of antibacterial agents
CytotoxicityEffects on cancer cell linesCancer therapy research
Enzyme InhibitionInhibition of cytochrome P450 enzymesDrug metabolism studies, pharmacokinetics

Comparison with Similar Compounds

Understanding the relative properties and reactivity of Tert-butyl 4-formylbenzoate compared to similar compounds provides valuable insights for researchers selecting appropriate reagents for specific applications.

Structural Analogs

Several compounds share structural similarities with Tert-butyl 4-formylbenzoate but differ in key functional groups:

  • 4-formylbenzoic acid: Lacks the tert-butyl ester group, making it more reactive towards nucleophiles and less soluble in organic solvents

  • Tert-butyl benzoate: Lacks the formyl group, resulting in different reactivity patterns and fewer synthetic applications

  • 4-tert-butylbenzaldehyde: Similar structure but lacks the ester functionality, affecting its applications and reactivity profile

CompoundKey Structural DifferenceRelative ReactivityPrimary Applications
Tert-butyl 4-formylbenzoateContains both formyl and tert-butyl ester groupsBalanced reactivityVersatile intermediate in organic synthesis
4-formylbenzoic acidHas carboxylic acid instead of esterMore reactive towards nucleophilesSynthesis of carboxylic acid derivatives
Tert-butyl benzoateLacks formyl groupLess reactive in oxidation/reductionEster derivatives, protecting groups
4-tert-butylbenzaldehydeLacks ester functionalityDifferent selectivity in reactionsAldehyde chemistry, fragrances

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